molecular formula C5H10N2O B8790953 N-Piperidin-4-ylidenehydroxylamine CAS No. 79858-41-6

N-Piperidin-4-ylidenehydroxylamine

Cat. No.: B8790953
CAS No.: 79858-41-6
M. Wt: 114.15 g/mol
InChI Key: YAZGADZUKMSMOV-UHFFFAOYSA-N
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Description

N-Piperidin-4-ylidenehydroxylamine is a nitrogen-containing heterocyclic compound characterized by a piperidine ring fused with a hydroxylamine moiety. While specific physical properties (e.g., melting point, density) remain unreported in publicly available literature, its molecular formula is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol (based on a structurally related compound, N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine) .

Properties

CAS No.

79858-41-6

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-piperidin-4-ylidenehydroxylamine

InChI

InChI=1S/C5H10N2O/c8-7-5-1-3-6-4-2-5/h6,8H,1-4H2

InChI Key

YAZGADZUKMSMOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=NO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

N-Piperidin-4-ylidenehydroxylamine has been identified as a promising lead compound in drug discovery, particularly for its antimicrobial and anticancer properties. Its structural similarities with other biologically active compounds suggest potential interactions with various biological targets, making it a candidate for therapeutic development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated the compound's effectiveness in inhibiting the growth of resistant strains of bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism of action may involve the modulation of key signaling pathways associated with cancer growth and metastasis. For example, a study highlighted its ability to induce apoptosis in cancer cells through the activation of specific cellular pathways .

Chemical Biology Applications

This compound is also explored for its role in chemical biology, particularly in understanding biological processes at the molecular level.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to significant biological effects, such as reduced inflammation and altered cellular responses . For example, compounds derived from piperidine structures have been shown to effectively inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Receptor Binding Studies

This compound and its derivatives have been investigated for their binding affinity to various receptors, including nociceptin receptors. These studies are crucial for developing new pharmacological agents that can selectively target these receptors with minimal side effects .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is essential for optimizing its applications.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have revealed important insights into how modifications to the piperidine ring affect biological activity. For instance, subtle changes in substituents can enhance binding affinity and specificity towards target proteins .

Biochemical Pathways

The compound is known to influence various biochemical pathways, including those involved in apoptosis and cell cycle regulation. This multifaceted action underlines its potential as a therapeutic agent across different disease states .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
AntimicrobialDemonstrated efficacy against resistant bacterial strains
AnticancerInduced apoptosis in cancer cell lines
InflammationInhibited NLRP3 inflammasome activation in macrophages

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

N-Piperidin-4-ylidenehydroxylamine shares structural homology with several piperidine-based compounds, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Relevance
This compound C₉H₁₂N₄O Hydroxylamine at 4-position; unsaturated piperidine Unknown (limited reported studies)
4-IBP C₂₃H₂₇IN₂O Iodobenzamide, benzylpiperidine Sigma-1 receptor ligand
(+)-MR200 C₂₄H₂₄ClNO₅ Chlorophenyl, cyclopropane carboxylate Opioid receptor modulator
BD 1008 C₁₅H₂₂Cl₂N₂·2HBr Dichlorophenyl, pyrrolidinyl Sigma receptor antagonist

Key Observations :

  • Functional Group Reactivity : The hydroxylamine group in this compound may confer redox activity, contrasting with the amide or ester functionalities in analogs like (+)-MR200 .

Comparison with Pyrimidine-Fused Piperidine Derivatives

A closely related compound, N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine (CAS 1016692-82-2), shares the hydroxylamine-piperidine backbone but incorporates a pyrimidinyl group. This modification increases molecular weight (192.22 g/mol ) and introduces hydrogen-bonding capabilities, which could enhance binding affinity in biological systems .

Research Findings and Data Gaps

Pharmacological Potential

While compounds like BD 1008 and 4-IBP are well-documented as sigma receptor ligands, this compound’s bioactivity remains underexplored.

Physicochemical Properties

Available data for analogs indicate:

  • Lipophilicity : Piperidine derivatives with halogenated substituents (e.g., BD 1008) exhibit higher logP values, whereas hydroxylamine-containing variants may have lower logP due to polar groups .
  • Stability : Hydroxylamine derivatives are prone to oxidation, limiting their utility in long-term storage compared to stable esters like (+)-MR200 .

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF and DCM enhance oxime formation by stabilizing ionic intermediates.

  • Protic Solvents : Methanol and ethanol are avoided due to competitive nucleophilic attack on acyl chlorides.

Catalyst Impact

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) accelerates etherification but requires precise stoichiometry to avoid byproducts.

  • Base Catalysts : Potassium hydroxide enables efficient hydrolysis but necessitates temperature control to prevent degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Piperidin-4-ylidenehydroxylamine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation of piperidine derivatives with hydroxylamine precursors. For example, analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via nucleophilic substitution or reductive amination, followed by purification via column chromatography . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, resolving tautomeric equilibria (e.g., hydroxylamine vs. oxime forms) .
  • FT-IR : Confirms functional groups (N-O, C-N stretches) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize with dilute acid/base before incineration, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors contribute to variability?

  • Methodological Answer :

  • Catalyst Screening : Evaluate palladium or copper catalysts for reductive amination steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions; kinetic studies are advised .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during hydroxylamine coupling .

Q. How can tautomeric or stereochemical ambiguities in this compound be resolved?

  • Methodological Answer :

  • Dynamic NMR : Monitor exchange processes between tautomers (e.g., hydroxylamine ↔ oxime) at variable temperatures .
  • Computational Modeling : Density functional theory (DFT) predicts stable conformers and transition states .
  • Chiral Chromatography : Separates enantiomers if asymmetric synthesis is attempted .

Q. What strategies are effective for studying the biological interactions of this compound with protein targets?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled analogs) quantifies affinity for receptors like sigma-1 or opioid subtypes .
  • Molecular Docking : MD simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis studies .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How should researchers address contradictions in reported spectroscopic data or bioactivity profiles of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, pH, temperature) .
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., divergent IC₅₀ values due to assay variability) .
  • Advanced Analytics : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex spectra .

Notes

  • Evidence-Based : Answers integrate methodologies from PubChem, NIST, and peer-reviewed studies, avoiding non-academic sources (e.g., BenchChem) per guidelines.
  • Methodological Focus : Emphasizes experimental design, troubleshooting, and analytical rigor over definitions.
  • Advanced Techniques : Highlights interdisciplinary approaches (e.g., computational biology, advanced spectroscopy) for resolving research challenges.

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